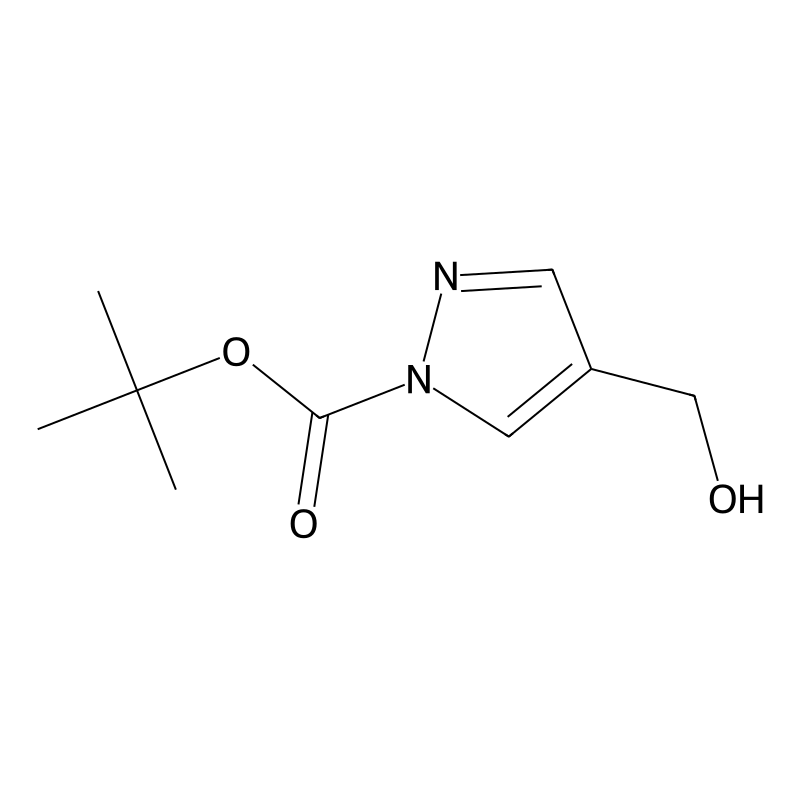

1-Boc-4-(hydroxymethyl)pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Drug Discovery

The pyrazole scaffold is a versatile building block found in numerous bioactive molecules, including several clinically approved drugs. 1-Boc-4-(hydroxymethyl)pyrazole can serve as a starting material for the synthesis of novel pyrazole-based derivatives with potential therapeutic applications. Studies have explored its use in the development of compounds targeting various diseases, such as cancer, neurodegenerative disorders, and infectious diseases [, ].

Bioisosteres

1-Boc-4-(hydroxymethyl)pyrazole can be used as a bioisostere (a molecule with similar properties to another molecule) for other functional groups present in bioactive molecules. This strategy can be employed to improve the drug-like properties of existing drugs, such as enhancing their potency, selectivity, or metabolic stability [].

Material Science

- Functional Polymers: The pyrazole ring and the hydroxymethyl group in 1-Boc-4-(hydroxymethyl)pyrazole can be utilized for the design and synthesis of functional polymers with specific properties. These polymers can find applications in various areas, such as drug delivery, sensors, and organic electronics.

Organic Synthesis

- Building Block for Complex Molecules: 1-Boc-4-(hydroxymethyl)pyrazole serves as a valuable building block for the synthesis of more complex organic molecules due to the presence of reactive functional groups. The Boc group can be selectively removed under specific conditions, allowing further modification of the molecule [].

1-Boc-4-(hydroxymethyl)pyrazole is a pyrazole derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxymethyl group at the 4-position of the pyrazole ring. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which may influence its reactivity and biological activity.

The chemical behavior of 1-Boc-4-(hydroxymethyl)pyrazole is primarily defined by its ability to undergo various substitution and condensation reactions. The hydroxymethyl group can participate in nucleophilic reactions, while the Boc group can be removed under acidic conditions, facilitating further functionalization. Common reactions include:

- Nucleophilic substitutions at the hydroxymethyl position.

- Deprotection of the Boc group to yield free amine derivatives.

- Condensation reactions with aldehydes or ketones to form more complex structures.

Pyrazole derivatives, including 1-Boc-4-(hydroxymethyl)pyrazole, have been studied for their diverse biological activities. These compounds often exhibit:

- Antimicrobial properties, effective against various bacterial strains.

- Anti-inflammatory effects, potentially useful in treating conditions like arthritis.

- Anticancer activities, showing promise in inhibiting tumor cell proliferation.

The specific biological activity of 1-Boc-4-(hydroxymethyl)pyrazole has not been extensively documented, but its structural analogs have demonstrated significant pharmacological effects.

Synthesis of 1-Boc-4-(hydroxymethyl)pyrazole can be achieved through several methods:

- Direct synthesis from hydrazines: By reacting hydrazine derivatives with appropriate carbonyl compounds followed by Boc protection.

- Cycloaddition reactions: Utilizing 1,3-dicarbonyl compounds and hydrazines in a controlled environment to form the pyrazole ring.

- Multi-component reactions: Combining aldehydes, malononitrile, and hydrazines under specific conditions to yield substituted pyrazoles efficiently .

1-Boc-4-(hydroxymethyl)pyrazole has potential applications in:

- Drug development: As a scaffold for designing new pharmaceuticals targeting various diseases.

- Chemical biology: In studies involving enzyme inhibition or receptor binding assays.

- Material science: As a precursor in synthesizing novel polymers or coatings with specific properties.

Interaction studies involving 1-Boc-4-(hydroxymethyl)pyrazole focus on its binding affinities with biological targets such as enzymes or receptors. These studies often employ techniques like:

- Molecular docking: To predict binding modes and affinities.

- In vitro assays: To evaluate biological activity against target proteins or cells.

These studies are crucial for understanding the compound's mechanism of action and optimizing its efficacy as a therapeutic agent.

1-Boc-4-(hydroxymethyl)pyrazole shares structural similarities with several other pyrazole derivatives. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Hydroxymethylpyrazole | Hydroxymethyl group without Boc protection | More reactive due to lack of protection |

| 1-Boc-pyrazole | Contains only the Boc group | Simpler structure, less functionalized |

| 3-Methyl-4-hydroxymethylpyrazole | Methyl substitution at position 3 | Potentially different biological activity |

| 5-Acetylpyrazole | Acetyl group at position 5 | Different reactivity profile |

Uniqueness of 1-Boc-4-(hydroxymethyl)pyrazole

The combination of the tert-butoxycarbonyl protecting group and the hydroxymethyl substituent at position four provides unique reactivity and stability characteristics that differentiate it from other pyrazoles. This makes it particularly valuable in synthetic chemistry and drug design contexts, where controlled reactivity is essential for developing complex molecules.